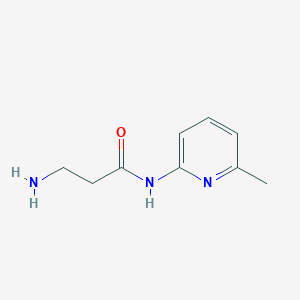
2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with hydroxyl, methyl, and aldehyde functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-hydroxyquinoline.
Methylation: The 7 and 8 positions of the quinoline ring are methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formylation: The formyl group is introduced at the 3-position through a Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-7,8-dimethylquinoline-3-methanol.
Substitution: Various ethers or esters depending on the substituent.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its bioactive quinoline core.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The biological activity of 2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde is attributed to its ability to interact with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or inhibit enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline-3-carbaldehyde: Lacks the methyl groups at the 7 and 8 positions.
7,8-Dimethylquinoline-3-carbaldehyde: Lacks the hydroxyl group at the 2 position.
2-Hydroxy-7,8-dimethylquinoline: Lacks the aldehyde group at the 3 position.
Uniqueness
2-Hydroxy-7,8-dimethylquinoline-3-carbaldehyde is unique due to the presence of all three functional groups (hydroxyl, methyl, and aldehyde) on the quinoline core. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations and biological activities.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
7,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-9-5-10(6-14)12(15)13-11(9)8(7)2/h3-6H,1-2H3,(H,13,15) |
InChI-Schlüssel |
OPTMTTQSLOPABA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)





![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)


![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)



